molecular formula C40H28Br4O6S2Zn B12692206 Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc CAS No. 93919-40-5

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc

Cat. No.: B12692206
CAS No.: 93919-40-5
M. Wt: 1053.8 g/mol
InChI Key: NDQJJAVRWVRWRH-FFRZOONGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc is a complex organozinc compound known for its unique structural properties and potential applications in various scientific fields. This compound features a zinc ion coordinated with two acetato ligands and two phenoxy groups, each substituted with bromo-thienyl and phenylvinyl groups. The presence of multiple bromine atoms and thienyl groups contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc typically involves the following steps:

    Preparation of the Ligands: The phenoxyacetate ligands are synthesized by reacting 4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenol with acetic anhydride in the presence of a base such as pyridine.

    Formation of the Zinc Complex: The prepared ligands are then reacted with zinc acetate in a suitable solvent like ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete complexation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dehalogenated products.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol, or organolithium reagents in THF.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenoxyacetate derivatives.

    Substitution: Azido, cyano, or organo-substituted phenoxyacetate derivatives.

Scientific Research Applications

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organozinc compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its ability to impart specific chemical properties.

Mechanism of Action

The mechanism of action of Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s bromo-thienyl and phenylvinyl groups enable it to bind to specific sites on these targets, modulating their activity. The zinc ion plays a crucial role in stabilizing the complex and facilitating its interactions with biological molecules. Pathways involved may include inhibition of oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)cadmium
  • Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)copper
  • Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)nickel

Uniqueness

Bis((4-(2-bromo-1-(5-bromo-2-thienyl)-2-phenylvinyl)phenoxy)acetato-O1,O2)zinc stands out due to its specific coordination environment and the presence of multiple bromine atoms, which confer unique reactivity and stability. Compared to its cadmium, copper, and nickel analogs, the zinc complex is often preferred for its lower toxicity and higher biocompatibility, making it more suitable for biological and medical applications.

Properties

CAS No.

93919-40-5

Molecular Formula

C40H28Br4O6S2Zn

Molecular Weight

1053.8 g/mol

IUPAC Name

2-[4-[(E)-2-bromo-1-(5-bromothiophen-2-yl)-2-phenylethenyl]phenoxy]acetic acid;zinc

InChI

InChI=1S/2C20H14Br2O3S.Zn/c2*21-17-11-10-16(26-17)19(20(22)14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-12-18(23)24;/h2*1-11H,12H2,(H,23,24);/b2*20-19+;

InChI Key

NDQJJAVRWVRWRH-FFRZOONGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=C(S2)Br)/C3=CC=C(C=C3)OCC(=O)O)/Br.C1=CC=C(C=C1)/C(=C(\C2=CC=C(S2)Br)/C3=CC=C(C=C3)OCC(=O)O)/Br.[Zn]

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC(=O)O)C3=CC=C(S3)Br)Br.[Zn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.